

Physical and chemical properties of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

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Compound of Interest

(1S,2S)-2(Dimethylamino)cyclohexan-1-OL

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In-Depth Technical Guide to (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**, a chiral amino alcohol with significant applications in asymmetric synthesis. This document details its physicochemical characteristics, synthesis and reactions, and its role as a chiral ligand.

Core Physical and Chemical Properties

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group on adjacent carbon atoms with a specific stereochemistry (1S,2S). This defined spatial arrangement of the functional groups is crucial for its application in stereoselective chemical transformations.

Table 1: Physical and Chemical Properties of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol



Property	Value	Source
Molecular Formula	C8H17NO	[1]
Molecular Weight	143.23 g/mol	[1]
CAS Number	29783-01-5	[1]
Appearance	Colorless liquid or solid	[1]
Solubility	Soluble in polar solvents	[1]
Melting Point	Not extensively documented; expected to be around room temperature.	[1]
Boiling Point	Not available; can be estimated based on molecular weight and structure.	[1]
Density	Not explicitly documented; inferred from similar compounds.	[1]

Synthesis and Chemical Reactivity

The synthesis of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol** can be achieved through several synthetic routes, primarily involving the functionalization of a cyclohexanone precursor.

Experimental Protocol: Synthesis via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of cyclohexanone.[1]

Materials:

- Cyclohexanone
- Dimethylamine



- Reducing agent (e.g., sodium cyanoborohydride)
- Methanol
- · Glacial acetic acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve cyclohexanone in methanol.
- Add a solution of dimethylamine in methanol to the flask.
- Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.
- Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise while maintaining the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, a racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol.



Chiral Resolution

To obtain the enantiomerically pure **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol**, the racemic mixture obtained from the synthesis must undergo chiral resolution. This can be accomplished using techniques such as fractional crystallization with a chiral resolving agent (e.g., tartaric acid) or through enzymatic resolution methods.[1]

Chemical Reactivity

The chemical reactivity of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol** is dictated by its hydroxyl and dimethylamino functional groups.[1]

- Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(dimethylamino)cyclohexanone, using standard oxidizing agents.
- Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.
- N-alkylation/N-oxidation: The tertiary amine can be further alkylated to form a quaternary ammonium salt or oxidized to an N-oxide.

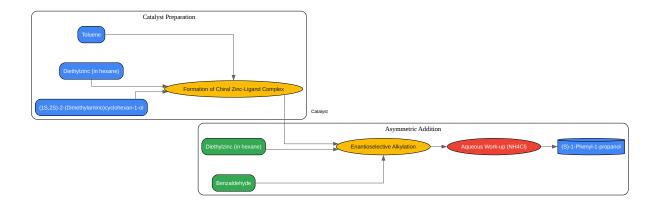
Application in Asymmetric Synthesis

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a well-established chiral ligand for the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction in organic synthesis.

Experimental Workflow: Asymmetric Alkylation of Benzaldehyde

The following workflow describes the use of **(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol** as a chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde.





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Caption: Workflow for the asymmetric alkylation of benzaldehyde.

Experimental Protocol:

- Catalyst Formation: In a flame-dried, argon-purged flask, a solution of (1S,2S)-2(Dimethylamino)cyclohexan-1-ol in toluene is prepared. To this, a solution of diethylzinc in
 hexane is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to form the chiral
 zinc-ligand complex.
- Asymmetric Addition: The reaction mixture is cooled to a specified temperature (e.g., 0 °C or -20 °C), and benzaldehyde is added dropwise. The reaction is monitored by thin-layer



chromatography (TLC) until the starting material is consumed.

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-phenyl-1-propanol.

Spectral Data

Definitive, publicly available spectral data (NMR, IR, MS) for **(1S,2S)-2- (Dimethylamino)cyclohexan-1-ol** is limited. The following represents expected spectral characteristics based on its structure and data from closely related analogs.

Table 2: Predicted Spectral Data for (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol



Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the cyclohexane ring protons (broad multiplets in the range of 1.0-2.5 ppm), a signal for the N(CH ₃) ₂ protons (singlet around 2.2-2.4 ppm), signals for the CH-O and CH-N protons (multiplets), and a broad singlet for the OH proton.
¹³ C NMR	Signals for the six carbons of the cyclohexane ring, a signal for the two equivalent methyl carbons of the dimethylamino group, and signals for the CH-OH and CH-N carbons.
FT-IR (cm ⁻¹)	A broad absorption band in the region of 3300-3500 cm ⁻¹ (O-H stretching), C-H stretching bands around 2850-2950 cm ⁻¹ , and C-N and C-O stretching bands in the fingerprint region.
A molecular ion peak (M+) at approxin Mass Spec (m/z) 143.23, along with characteristic fragn patterns.	

Biological Activity and Signaling Pathways

While structurally similar compounds may exhibit effects on neurotransmitter systems, there is no well-documented evidence in the public domain of (1S,2S)-2-(Dimethylamino)cyclohexan
1-ol being directly involved in specific biological signaling pathways.[1] Its primary role and area of extensive research are centered on its application as a chiral auxiliary and ligand in asymmetric organic synthesis.

Conclusion

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a valuable chiral building block and ligand in modern organic chemistry. Its well-defined stereochemistry allows for the effective control of stereochemical outcomes in a variety of chemical reactions, most notably the addition of organozinc reagents to aldehydes. While some of its physical properties are not extensively documented, its synthesis and reactivity are understood, enabling its use by researchers and



professionals in the fields of drug development and fine chemical synthesis. Further research into its applications and the full characterization of its physical properties would be beneficial to the scientific community.

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References

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